molecular formula C14H15N3OS2 B2744836 N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}pentanamide CAS No. 361481-99-4

N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}pentanamide

Cat. No.: B2744836
CAS No.: 361481-99-4
M. Wt: 305.41
InChI Key: RVOAKXBUTGRMRI-UHFFFAOYSA-N
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Description

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The carbon at the 2nd position of the benzothiazole is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .


Chemical Reactions Analysis

The synthesis of thiazolo[4,5-d]thiazoles involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl-[1,3]thiazolo[4,5-d][1,3]thiazole .

Scientific Research Applications

Anticancer Activity

Benzothiazole derivatives, including those structurally related to N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pentanamide, have been extensively studied for their anticancer properties. For instance, the synthesis and evaluation of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups have demonstrated promising anticancer activity against a panel of human cancer cell lines, such as melanoma, leukemia, cervical cancer, and breast cancer. These compounds exhibited GI50 values comparable to the standard drug Adriamycin, indicating their potential as anticancer agents (Tiwari et al., 2017). Furthermore, the development of Phortress, a benzothiazole prodrug, highlighted its journey from discovery to a clinical candidate for cancer treatment. Advances in understanding its mechanism of action have been crucial for its development, involving selective uptake, cytochrome P450 induction, and formation of DNA adducts resulting in cell death (Bradshaw & Westwell, 2004).

Anticonvulsant Evaluation

Research on N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives has revealed their potential as anticonvulsants. Initial evaluations using various experimental epilepsy models demonstrated significant anticonvulsant effects, with some molecules showing potency exceeding that of phenytoin and ethosuximide, commonly used antiepileptic drugs. This suggests that benzothiazole derivatives could offer new therapeutic options for epilepsy management (Malik et al., 2013).

Antimicrobial and Anti-inflammatory Activities

The synthesis and characterization of new N-[(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides demonstrated not only sedative action but also high anti-inflammatory activity and selective cytotoxic effects against tumor cell lines. Some compounds synthesized exhibited antimicrobial action, suggesting their dual utility in managing infections and inflammation (Zablotskaya et al., 2013).

Corrosion Inhibition

Benzothiazole derivatives have also been explored for their application in corrosion inhibition, specifically for carbon steel in acidic environments. Experimental and theoretical studies have confirmed their effectiveness as corrosion inhibitors, highlighting their potential for protecting industrial materials from acid-induced corrosion. These findings underline the versatility of benzothiazole derivatives beyond biological applications, showcasing their utility in materials science (Hu et al., 2016).

Future Directions

Benzothiazole derivatives continue to be a focus of research due to their wide range of biological activities and potential for therapeutic applications . Future research may focus on developing more potent biologically active benzothiazole-based drugs .

Properties

IUPAC Name

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS2/c1-3-4-5-11(18)17-14-16-9-6-7-10-12(13(9)20-14)15-8(2)19-10/h6-7H,3-5H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOAKXBUTGRMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC2=C(S1)C3=C(C=C2)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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